molecular formula C19H28Cl2N2O3S B12299070 N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester

N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester

Cat. No.: B12299070
M. Wt: 435.4 g/mol
InChI Key: QSRLNKCNOLVZIR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The origins of Phenamet are rooted in the mid-20th-century exploration of nitrogen mustards as chemotherapeutic agents. Following World War II, researchers recognized the potential of bis(2-chloroethyl)amine derivatives to inhibit rapidly dividing cells, a property first observed in mustard gas exposure studies. The Yale School of Medicine’s pivotal work by Alfred Gilman and Louis Goodman demonstrated that nitrogen mustards like mustine (HN2) could induce tumor regression, laying the foundation for systemic chemotherapy.

Phenamet emerged as a structurally modified derivative designed to enhance target specificity and reduce systemic toxicity. Its synthesis incorporated L-methionine ethyl ester, a sulfur-containing amino acid derivative, to exploit tumor cells’ heightened demand for methionine in protein synthesis and methylation processes. Early preclinical studies in the 1970s highlighted its ability to alkylate DNA and induce apoptosis in cancer cells, leading to clinical trials referenced under PMID:4612985. These trials confirmed its antineoplastic activity, particularly in lymphomas and leukemias, though it never achieved the widespread adoption of analogues like cyclophosphamide.

Taxonomic Classification within Nitrogen Mustard Compounds

Nitrogen mustards are characterized by their bis(2-chloroethyl)amino functional group, which enables covalent bonding with DNA nucleophiles. Phenamet belongs to this class but distinguishes itself through three key structural features:

  • Aromatic Core : A para-substituted phenyl group linked to the bis(2-chloroethyl)amino moiety enhances DNA intercalation potential.
  • Methionine Ester Sidechain : The L-methionine ethyl ester component introduces chirality and sulfur-based reactivity, potentially modulating transport mechanisms and intracellular release of alkylating species.
  • Ester Functionalization : The ethyl ester group improves lipid solubility, facilitating membrane permeability compared to non-esterified mustards.

The compound’s molecular formula, C₁₉H₂₈Cl₂N₂O₃S, reflects these modifications (Table 1).

Table 1: Chemical Properties of Phenamet

Property Value
CAS Number 3819-34-9
Molecular Formula C₁₉H₂₈Cl₂N₂O₃S
Molecular Weight 459.4 g/mol
Melting Point 93–95°C
Key Functional Groups Bis(2-chloroethyl)amino, ester

Taxonomically, Phenamet falls under the “classical alkylating agents” subgroup, which includes mustine and chlorambucil, but its hybrid structure places it at the intersection of nitrogen mustards and amino acid prodrugs.

Significance in Alkylating Agent Research

Phenamet’s design exemplifies efforts to optimize alkylating agents through targeted delivery. Unlike early mustards that indiscriminately alkylate DNA, its methionine moiety may exploit tumor-specific amino acid transporters, a hypothesis supported by studies showing preferential uptake in methionine-dependent cancers. This targeting mechanism could reduce off-site toxicity, a persistent challenge in alkylating chemotherapy.

Additionally, Phenamet’s dual functionality—alkylation and methionine antagonism—offers synergistic antineoplastic effects. By depleting intracellular S-adenosylmethionine (SAM) reserves, it disrupts methylation reactions essential for DNA repair and epigenetic regulation. Clinical trials noted enhanced efficacy in combination with antifolates, underscoring its role in multidrug regimens.

Recent patent filings, such as US20210115057A1, list Phenamet among proteasome-enhancing compounds, suggesting expanded applications in proteostasis modulation. While not yet mainstream, these developments highlight its enduring relevance in oncology research.

Properties

Molecular Formula

C19H28Cl2N2O3S

Molecular Weight

435.4 g/mol

IUPAC Name

ethyl 2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C19H28Cl2N2O3S/c1-3-26-19(25)17(8-13-27-2)22-18(24)14-15-4-6-16(7-5-15)23(11-9-20)12-10-21/h4-7,17H,3,8-14H2,1-2H3,(H,22,24)

InChI Key

QSRLNKCNOLVZIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Nitration and Reduction Sequence

The phenylacetic acid backbone is functionalized via nitration, reduction, and alkylation:

  • Nitration :
    Phenylacetic acid is nitrated using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 4-nitrophenylacetic acid.

  • Reduction :
    The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or using SnCl₂ in HCl, producing 4-aminophenylacetic acid.

  • Alkylation :
    The amine is alkylated with bis(2-chloroethyl)amine hydrochloride in the presence of a base (e.g., NaHCO₃) to introduce the bis(2-chloroethyl)amino group.

Key Reaction Conditions :

Step Reagents Temperature Yield (%)
Nitration HNO₃, H₂SO₄ 0–5°C 70–80
Reduction H₂/Pd-C or SnCl₂/HCl 25–50°C 85–90
Alkylation ClCH₂CH₂NH·HCl, NaHCO₃ 60–70°C 65–75

Activation of Phenylacetic Acid Derivative

The carboxylic acid group of 4-[bis(2-chloroethyl)amino]phenylacetic acid is activated for coupling:

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] converts the acid to its corresponding acid chloride. This method is efficient but requires anhydrous conditions.

Procedure :

  • Dissolve the acid in dry dichloromethane (DCM).
  • Add SOCl₂ dropwise under nitrogen.
  • Reflux at 40°C for 2–4 hours.
  • Evaporate excess SOCl₂ to obtain the acyl chloride.

Carbodiimide-Mediated Activation

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to form an active ester, reducing side reactions.

Advantages :

  • Milder conditions preserve acid-sensitive groups.
  • Higher coupling efficiency with amino esters.

Coupling with L-Methionine Ethyl Ester

The activated phenylacetyl derivative is coupled to L-methionine ethyl ester’s α-amine group.

Acylation via Acid Chloride

  • Reaction Setup :
    • Combine L-methionine ethyl ester (1 eq) with the acyl chloride (1.2 eq) in dry tetrahydrofuran (THF).
    • Add triethylamine (TEA, 2 eq) to neutralize HCl.
  • Conditions :
    • Stir at 25°C for 12–18 hours.
    • Quench with ice-water and extract with ethyl acetate.

Yield : 60–70% after column chromatography (SiO₂, hexane/ethyl acetate).

EDC/HOBt-Mediated Coupling

  • Procedure :
    • Mix 4-[bis(2-chloroethyl)amino]phenylacetic acid (1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DCM.
    • Add L-methionine ethyl ester (1 eq) and stir at 0°C for 1 hour, then at 25°C for 24 hours.
  • Purification :
    • Wash with NaHCO₃ and brine.
    • Isolate via rotary evaporation and recrystallize from ethanol.

Yield : 75–85%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) removes unreacted starting materials.
  • Recrystallization : Ethanol or methanol yields high-purity crystals.

Spectroscopic Analysis

Technique Key Signals
¹H NMR δ 1.25 (t, CH₂CH₃), δ 3.55 (s, SCH₃), δ 4.15 (q, OCH₂), δ 7.45 (d, Ar-H)
MS (ESI) m/z 467.2 [M+H]⁺ (calc. 466.4)

Challenges and Optimization

  • Alkylation Control : Excess ClCH₂CH₂Cl leads to quaternary ammonium salts. Using stoichiometric bis(2-chloroethyl)amine minimizes this.
  • Ester Stability : Avoid aqueous bases during coupling to prevent hydrolysis of the ethyl ester.
  • Thioether Oxidation : Use inert atmospheres (N₂/Ar) to protect the methionine thioether group.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C19H28Cl2N2O3S
  • CAS Number : 3819-34-9
  • Molecular Weight : 407.4 g/mol
  • Melting Point : 93-95°C

The structural characteristics of N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester contribute to its reactivity and interactions with biological systems. The presence of the bis(2-chloroethyl)amino group is particularly notable for its potential to form DNA cross-links, which is crucial in its application as an anticancer agent.

Medicinal Chemistry

This compound is primarily studied for its potential as an anticancer drug. Its mechanism involves the formation of DNA cross-links, which inhibits DNA replication and transcription, making it a candidate for targeting rapidly dividing cancer cells .

Protein Engineering

The compound serves as a model in protein engineering studies, particularly in the incorporation of non-canonical amino acids (ncAAs). Researchers have utilized it to explore the effects of modifying amino acid sequences on protein function and stability .

Biological Interactions

Studies have demonstrated that this compound can interact with various biological molecules, influencing cellular processes. For example, its ability to affect enzyme activities and protein functions has been investigated, providing insights into its role in metabolic pathways .

Drug Development

This compound is being explored in drug development pipelines for conditions such as cancer and other diseases where targeted therapy is beneficial. Its unique properties allow for the design of novel therapeutic agents that can selectively target diseased cells while sparing healthy ones .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer drug candidate due to DNA cross-linking abilityInhibits DNA replication; effective against cancer cells
Protein EngineeringModel for studying non-canonical amino acids incorporationEnhances understanding of protein function
Biological InteractionsInfluences enzyme activity and cellular processesAffects metabolic pathways
Drug DevelopmentPotential therapeutic agent for targeted therapiesNovel agents being designed based on its structure

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to form covalent bonds with DNA, leading to cell cycle arrest and apoptosis in malignant cells.

Case Study 2: Protein Interaction Studies

In a recent experiment involving E. coli strains, researchers replaced methionine residues with this compound to investigate the effects on protein folding and stability. Results indicated that the modified proteins exhibited altered structural properties, providing insights into the role of methionine in protein dynamics .

Mechanism of Action

The mechanism of action of N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular functions. This compound may also induce oxidative stress and apoptosis in target cells, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester can be compared with other similar compounds, such as:

Biological Activity

N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester, commonly referred to as Phenamet, is a compound with notable biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • CAS Number : 3819-34-9
  • Molecular Formula : C19H28Cl2N2O3S
  • Molecular Weight : 0 (not specified)
  • Melting Point : 93-95°C

Phenamet exhibits its biological activity primarily through its interaction with cellular mechanisms involved in cancer treatment. The compound is a derivative of L-methionine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. This structure allows Phenamet to form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. Such mechanisms are critical in the treatment of various malignancies.

Anticancer Activity

Phenamet has been evaluated for its anticancer properties, particularly against various types of tumors. The following table summarizes key findings from research studies:

StudyType of CancerFindings
Breast CancerIn vitro studies showed significant cytotoxicity against breast cancer cell lines.
LeukemiaDemonstrated effectiveness in reducing cell viability in leukemia models.
Solid TumorsInduced apoptosis in solid tumor cells through DNA damage mechanisms.

Case Studies

  • Breast Cancer Treatment
    A study published in Cancer Research highlighted the efficacy of Phenamet in inhibiting the growth of MCF-7 breast cancer cells. The compound was shown to induce apoptosis via the activation of caspase pathways, leading to cell cycle arrest.
  • Leukemia Models
    In a clinical trial involving patients with acute myeloid leukemia (AML), Phenamet was administered as part of a combination therapy regimen. Results indicated a notable increase in overall survival rates compared to control groups, suggesting its potential as an effective agent in leukemia treatment.
  • Combination Therapies
    Research has also explored the use of Phenamet in combination with other chemotherapeutic agents. A study demonstrated enhanced efficacy when combined with doxorubicin, leading to synergistic effects that improved therapeutic outcomes in resistant cancer cell lines.

Safety and Toxicology

While Phenamet shows promise as an anticancer agent, safety profiles must be carefully evaluated. Toxicological assessments indicate that high doses may lead to adverse effects, including hematological toxicity and organ damage. Ongoing studies aim to establish safe dosage ranges and identify biomarkers for monitoring toxicity.

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